![molecular formula C13H21Cl2FN2O B6609919 3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride CAS No. 2866333-88-0](/img/structure/B6609919.png)
3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a fluorophenol group and an aminomethylpiperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride typically involves multiple steps, starting with the preparation of the fluorophenol core. This can be achieved through the fluorination of phenol derivatives using suitable fluorinating agents. Subsequently, the aminomethylpiperidine group is introduced through a series of reactions involving amine alkylation and reduction processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride can be utilized to study the interactions between small molecules and biological targets. It may also serve as a probe in biochemical assays.
Medicine: In the medical field, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of drugs targeting various diseases, including neurological disorders and inflammation.
Industry: In industry, this compound can be employed in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
4-(Aminomethyl)piperidine
5-Fluorophenol
Piperidine derivatives
Uniqueness: 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-[[4-(aminomethyl)piperidin-1-yl]methyl]-5-fluorophenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c14-12-5-11(6-13(17)7-12)9-16-3-1-10(8-15)2-4-16;;/h5-7,10,17H,1-4,8-9,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRWTMQCPCSWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC(=C2)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
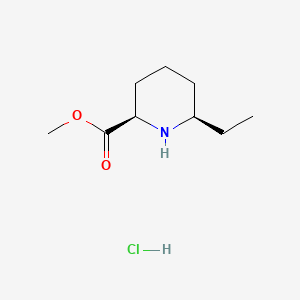
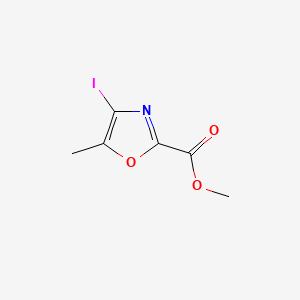
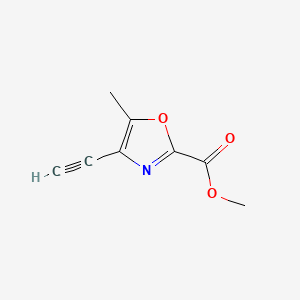
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)
![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
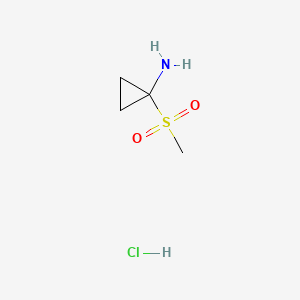
![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)
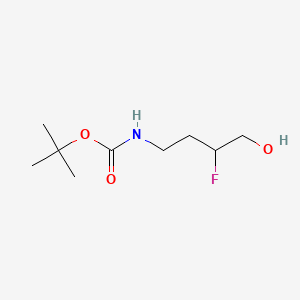
![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)

![1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride](/img/structure/B6609927.png)
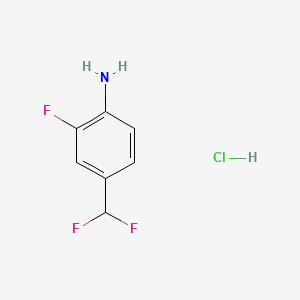
![1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid](/img/structure/B6609941.png)
![1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B6609948.png)
